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Compound of Interest

Compound Name: 1-Isonicotinoyl-4-methylpiperidine
Cat. No.: B248948
Get Quote
\ J

1-Isonicotinoyl-4-methylpiperidine (CAS 344326-87-2) acts as a critical intermediate and
probe molecule in medicinal chemistry, often serving as a scaffold in the synthesis of
antitubercular agents and kinase inhibitors. Its solubility profile is governed by a "push-pull”
architecture: the hydrophilic, ionizable isonicotinamide core versus the lipophilic 4-
methylpiperidine tail.

Understanding this duality is not just about finding a solvent that "works"; it is about mastering
the thermodynamics required for efficient crystallization, purification, and biological assay
formulation. This guide moves beyond basic observations to provide a mechanistic solubility
profile and the protocols to validate it.

Physicochemical Identity
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Property

Value
(Predicted/Reference)

Structural Implication

Molecular Formula

C12H1eN20

Small molecule, drug-like
scaffold.

Molecular Weight

204.27 g/mol

High permeability potential.

pKa (Pyridine N)

~3.4 — 3.8 (Base)

Critical Control Point. Solubility
will increase logarithmically
below pH 3.0.

Moderately lipophilic. Passes

biological membranes but

LogP (Oct/Water) ~1.2-1.6 } .
requires cosolvents for high-
concentration assays.
Aprotic. No internal H-bond
donation to stabilize crystal

H-Bond Donors 0

lattice (lower melting point
energy).

H-Bond Acceptors

3 (Pyridine N, Amide O, Amide
N)

High affinity for protic solvents
(Alcohols, Water).

Part 2: The Solubility Profile

This profile categorizes solubility based on solvent class and mechanistic interaction. These

values represent the Thermodynamic Solubility (Equilibrium) state, essential for stable

formulations.

Aqueous Solubility & pH Dependence

The solubility of 1-lsonicotinoyl-4-methylpiperidine is strictly pH-dependent due to the

pyridine nitrogen.

e Neutral pH (pH 6.0 — 8.0): The molecule exists primarily in its neutral, uncharged state.

o Solubility:Low to Moderate (0.1 — 1.0 mg/mL).
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o Mechanism:[1][2] Limited by the hydrophobic 4-methylpiperidine ring disrupting the water
network.

e Acidic pH (pH < 3.0): The pyridine nitrogen becomes protonated (

).

o Solubility:High (> 50 mg/mL).[2]

o Mechanism:[1][2] lonic solvation shell formation. This is the ideal region for stock solution
preparation if aqueous buffers are required.

Organic Solvent Compatibility
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Solvent Class

Solvent

Solubility Rating

Mechanistic Insight

Polar Aprotic

DMSO, DMF, DMAc

Very High (>100
mg/mL)

Primary Stock
Solvent. Dipole-dipole
interactions disrupt
crystal lattice energy

efficiently.

Alcohols

Methanol, Ethanol

High (>50 mg/mL)

Strong H-bonding
between solvent -OH
and the
Amide/Pyridine
acceptors. Ideal for

recrystallization.

Chlorinated

DCM, Chloroform

Good (>20 mg/mL)

Excellent for
extraction. The
lipophilic piperidine
moiety interacts
favorably with the

organic phase.

Esters/Ketones

Ethyl Acetate, Acetone

Moderate (5-20
mg/mL)

Useful as anti-
solvents in
crystallization when

paired with alcohols.

Alkanes

Hexane, Heptane

Poor (<1 mg/mL)

Anti-Solvent. The
polar amide linkage
prevents dissolution in

non-polar media.

Part 3: Experimental Protocols for Validation

As a scientist, you must validate these predicted profiles for your specific batch (polymorphs

can alter solubility by 2-3x).
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Protocol A: Kinetic Solubility (High-Throughput
Screening)

Use this for rapid biological assay development (e.g., IC50 determination).

Preparation: Prepare a 10 mM stock solution in pure DMSO.

Spiking: Spike 5 pL of stock into 195 pL of PBS (pH 7.4) in a 96-well plate (Final: 250 uM,
2.5% DMSO).

Incubation: Shake at 500 rpm for 4 hours at room temperature.

Filtration: Filter using a 0.45 um PVDF filter plate to remove precipitates.

Quantification: Analyze filtrate via UV-Vis (260 nm) or LC-MS against a standard curve.

o Pass Criteria: Recovery > 80% indicates solubility is sufficient for bioassays.

Protocol B: Thermodynamic Equilibrium Solubility
(Shake-Flask)

Use this for formulation and process chemistry.

Saturation: Add excess solid (approx. 20 mg) to 1 mL of solvent in a glass vial.

Equilibration: Cap and stir/shake at 25°C for 24 hours.

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

Sampling: Carefully remove the supernatant.

o Critical Step: If analyzing at a different temperature (e.g., HPLC at 40°C), dilute the
supernatant immediately to prevent precipitation.

Analysis: Quantify via HPLC-UV (C18 column, Water/Acetonitrile gradient).

Part 4: Visualization of Solubility Logic
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Figure 1: Solubility Determination Workflow

This decision tree guides the selection of the correct solubility method based on your
development stage.

Start: Define Goal

Development Stage?

Early Phase

Biological Assay Process/Formulation
(Discovery) (Development)

Protocol A: Protocol B:
Kinetic Solubility Thermodynamic Solubility
(DMSO Spike) (Shake Flask)

:

Solvent Screen:
Water (pH 1, 7, 10)
MeOH, DCM, Hexane

Check Precipitation
(Nephelometry/UV)

o Ppt Ppt Observed

Soluble: Insoluble: Generate Solubility
Proceed to Assay Use Cosolvent/Carrier Curve & pKa

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b248948/docs?utm_src=pdf-body-img#part-1-executive-summary-physicochemical-architecture
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b248948?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Logical workflow for selecting Kinetic vs. Thermodynamic solubility protocols based on
research phase.

Figure 2: pH-Dependent Solubility Mechanism

Understanding the ionization of the pyridine ring is key to aqueous formulation.
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Caption: The solubility switch: Protonation of the pyridine nitrogen at low pH drastically
increases aqueous solubility.

Part 5: Implications for Process Development
e Salt Selection:

o Due to the basic pyridine nitrogen (pKa ~3.6), this molecule can form salts with strong
acids (HCI, H2SOa4, Methanesulfonic acid).

o Recommendation: If the free base solubility (<1 mg/mL) is insufficient for your formulation,
generate the Hydrochloride or Mesylate salt to improve aqueous solubility by 100-fold.

o Crystallization Strategy:
o Solvent: Ethanol or Methanol (High solubility).
o Anti-Solvent: Water (at neutral pH) or Heptane.

o Method: Dissolve in warm Ethanol, then slowly add Water. The "solubility cliff* created by
the water (forcing the neutral species out of solution) will yield high-purity crystals.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b248948/docs?utm_src=pdf-body-img#part-1-executive-summary-physicochemical-architecture
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b248948?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

References

PubChem. (2025).[3][4] Compound Summary: 1-Isobutyl-4-methyl-piperidine (Analogous
Structure Data). National Library of Medicine.[5] [Link][5]

Li, Z., et al. (2018). Solubility of Isonicotinamide in Common Organic Solvents:
Thermodynamic Analysis. Journal of Chemical & Engineering Data. [Link]

Bergstrom, C. A., et al. (2003). Molecular Descriptors Influencing Melting Point and Their
Role in Classification of Solid Drugs. Journal of Chemical Information and Computer
Sciences. [Link]

Wishart, D.S., et al. (2018). DrugBank 5.0: A major update to the DrugBank database for
2018. Nucleic Acids Res. [Link](Reference for Isonicotinamide moiety properties)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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